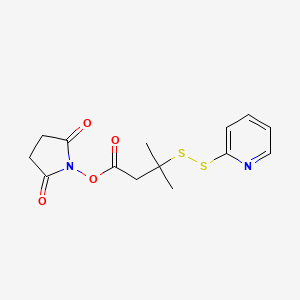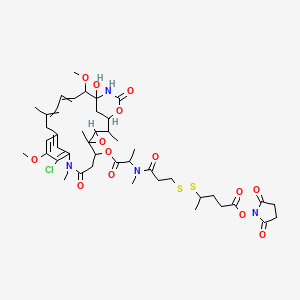
Spp-DM1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spp-DM1 is a drug-linker conjugate used in antibody-drug conjugates (ADCs) for targeted cancer therapy. It consists of the potent microtubule-disrupting agent DM1 linked to an antibody via the SPP linker. This compound is designed to deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spp-DM1 involves the conjugation of DM1 to an antibody through the SPP linker. The process typically includes the following steps:
Activation of the Antibody: The antibody is first activated by introducing a thiol group.
Linker Attachment: The SPP linker, which contains a maleimide group, is then attached to the thiol group on the antibody.
Drug Conjugation: Finally, DM1 is conjugated to the linker, forming the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and consistency. The process involves rigorous quality control measures to ensure the stability and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Spp-DM1 undergoes several types of chemical reactions, including:
Reduction: The disulfide bond in the SPP linker can be cleaved under reducing conditions.
Hydrolysis: The linker can be hydrolyzed, releasing DM1.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) is commonly used to cleave the disulfide bond.
Hydrolytic Conditions: Acidic or basic conditions can facilitate the hydrolysis of the linker.
Major Products
The major products formed from these reactions include the free DM1 molecule and the antibody-linker complex .
Aplicaciones Científicas De Investigación
Spp-DM1 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound for studying drug-linker conjugation and stability.
Biology: Employed in cell biology studies to investigate the effects of microtubule disruption on cell division.
Medicine: Utilized in preclinical and clinical studies for targeted cancer therapy, particularly in treating HER2-positive breast cancer
Industry: Applied in the development of new ADCs for various types of cancer.
Mecanismo De Acción
Spp-DM1 exerts its effects by binding to specific antigens on the surface of cancer cells. Upon binding, the ADC is internalized and transported to the lysosome, where the SPP linker is cleaved, releasing DM1. DM1 then binds to microtubules, disrupting their function and causing cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
T-DM1: Another ADC that uses a non-cleavable linker.
SPDB-DM4: Uses a different linker and a more potent cytotoxic agent
Uniqueness
Spp-DM1 is unique due to its cleavable disulfide linker, which allows for the controlled release of DM1 within the target cell. This feature enhances its efficacy and reduces off-target effects compared to non-cleavable linkers .
Propiedades
Fórmula molecular |
C44H59ClN4O14S2 |
|---|---|
Peso molecular |
967.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate |
InChI |
InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56) |
Clave InChI |
ZMOVORWFEGTIJA-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)
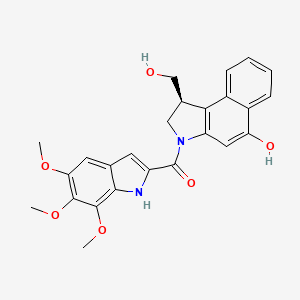
![4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10818494.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818499.png)
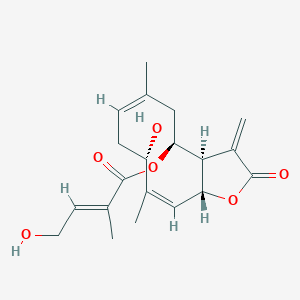
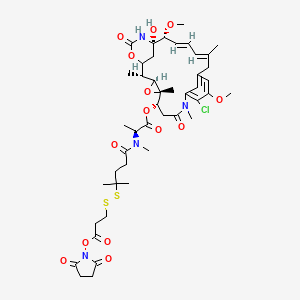
![(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10818520.png)

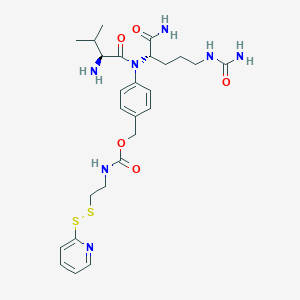
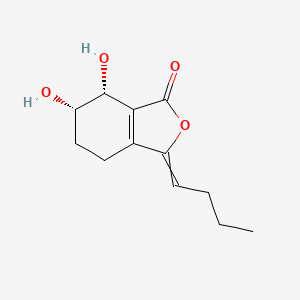
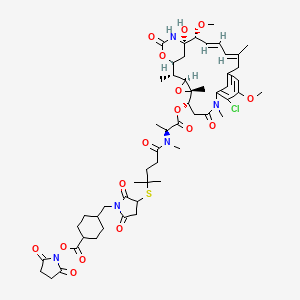
![2-(4-Bromophenyl)-N-(4-fluorobenzyl)-3-propyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B10818551.png)
![(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one](/img/structure/B10818558.png)
